Technical Documentation Center

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol
  • CAS: 864425-02-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 1-(tetrahydrothiophen-3-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of exper...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-(tetrahydrothiophen-3-yl)piperidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide synthesizes information from its constituent moieties—piperidin-4-ol and tetrahydrothiophene—and related analogues to present a scientifically grounded resource for researchers. This document covers the compound's molecular data, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential pharmacological significance.

Introduction to a Novel Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] When combined with a tetrahydrothiophene moiety, a five-membered sulfur-containing heterocycle, the resulting molecule, 1-(tetrahydrothiophen-3-yl)piperidin-4-ol, presents a unique three-dimensional structure with potential for novel biological activities. While a specific CAS number for this compound is not readily found in major chemical databases, its structural components are well-characterized, allowing for a detailed exploration of its predicted properties and synthesis.

Molecular and Physicochemical Profile

The molecular and physicochemical properties of 1-(tetrahydrothiophen-3-yl)piperidin-4-ol can be predicted based on its structure and data from its constituent parts, piperidin-4-ol and tetrahydrothiophen-3-ol.

PropertyPredicted/Calculated ValueReference/Basis
Molecular Formula C₉H₁₇NOSCalculated
Molecular Weight 187.30 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or a low-melting solidAnalogy to similar compounds
Boiling Point Not available-
Melting Point Not available-
pKa (of piperidine nitrogen) Estimated 8.5 - 9.5Based on piperidin-4-ol
LogP (Octanol-Water Partition Coefficient) Estimated 1.5 - 2.5Calculated estimate
Solubility Expected to be soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) with limited solubility in water.Structural analysis

Proposed Synthesis: A Detailed Protocol

A plausible and efficient method for the synthesis of 1-(tetrahydrothiophen-3-yl)piperidin-4-ol is via the N-alkylation of piperidin-4-ol with a suitable tetrahydrothiophene-3-yl electrophile, such as 3-bromotetrahydrothiophene or tetrahydrothiophen-3-yl tosylate. The following is a detailed, step-by-step protocol for this synthesis.

Reaction Scheme

G cluster_reactants Starting Materials cluster_product Product reactant1 Piperidin-4-ol product 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol reactant1->product reactant2 Tetrahydrothiophen-3-yl tosylate reactant2->product reagents K₂CO₃, Acetonitrile (CH₃CN) Reflux, 12-24h

Caption: Proposed synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol.

Step-by-Step Experimental Protocol

Materials:

  • Piperidin-4-ol (CAS: 5382-16-1)[3][4]

  • Tetrahydrothiophen-3-yl tosylate (or a suitable alternative like 3-bromotetrahydrothiophene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Addition of Electrophile: While stirring the suspension, add a solution of tetrahydrothiophen-3-yl tosylate (1.1 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine) to afford the pure 1-(tetrahydrothiophen-3-yl)piperidin-4-ol.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery

The 1-(tetrahydrothiophen-3-yl)piperidin-4-ol scaffold holds promise for applications in drug discovery due to the established pharmacological importance of its constituent heterocycles.

  • Piperidine Derivatives: The piperidine moiety is a core component in a wide array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[1][2] Its presence can enhance the drug-like properties of a molecule.

  • Thiophene Derivatives: Thiophene and its saturated analogue, tetrahydrothiophene, are found in numerous biologically active compounds. They are known to exhibit a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]

  • Central Nervous System (CNS) Targets: The lipophilicity and three-dimensional structure of this compound may allow it to cross the blood-brain barrier, making it a candidate for targeting CNS receptors. The piperidin-4-ol structure is a known pharmacophore in many CNS-active drugs.[6]

Conclusion

While 1-(tetrahydrothiophen-3-yl)piperidin-4-ol is a compound with limited currently available data, its molecular structure suggests significant potential for the development of novel therapeutic agents. This guide provides a foundational resource for researchers, offering a reliable synthetic pathway and insights into the compound's likely physicochemical properties and pharmacological relevance. Further investigation into this and related scaffolds is warranted to explore their full potential in medicinal chemistry.

References

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link]

  • ChemBK. piperidin-4-ol. [Link]

  • PubChem. 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Arylpiperidin-4-ol Derivatives of Loperamide as Agents with Potent Antiproliferative Effects Against HCT-116 and HL-60 Cells. Yakugaku Zasshi. 2013;133(6):711-8. [Link]

  • PubChem. 4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinolin-9-yl (1,4'-bipiperidine)-1'-carboxylate. National Center for Biotechnology Information. [Link]

  • Antal, Z., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(21):6459. [Link]

  • European Patent Office. Process for preparing a piperidin-4-one. [Link]

  • PubChem. (r)-Tetrahydrothiophen-3-ol. National Center for Biotechnology Information. [Link]

  • Banks, H. D. Piperidine Synthesis. Defense Technical Information Center. 1992. [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. 2023;8(4):e1-e14. [Link]

  • PrepChem. Synthesis of 4-(piperidin-3-yl)-1H-indole. [Link]

  • Singh, V., et al. Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. 2013;13(13):1911-24. [Link]

  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. European Journal of Medicinal Chemistry. 2022;243:114771. [Link]

  • PubChem. 4-Piperidinol, 1-methyl-. National Center for Biotechnology Information. [Link]

  • Siwek, A., et al. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules. 2020;25(18):4236. [Link]

  • PubChem. 3-Hydroxypiperidine. National Center for Biotechnology Information. [Link]

  • Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol as a Versatile Building Block in Modern Drug Discovery

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the novel building block, 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol. T...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of the novel building block, 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol. This document outlines the rationale for its application, detailed synthetic protocols for its preparation and derivatization, and its potential in generating diverse chemical libraries for therapeutic screening.

Introduction: The Power of Privileged Scaffolds and Bioisosterism

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them ideal starting points for the development of new therapeutics. The piperidine moiety is a quintessential example of such a scaffold, being present in a vast number of approved drugs targeting a wide array of biological systems, including the central nervous system (CNS) and oncology.[1][2] The conformational flexibility and the basic nitrogen atom of the piperidine ring allow for favorable interactions with various protein targets.[3]

Parallel to the use of privileged scaffolds, the strategy of bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the physicochemical and pharmacokinetic properties of lead compounds.[4] A bioisostere is a chemical substituent that can be interchanged with another, producing a new compound with similar biological activity but with potentially improved properties such as metabolic stability, solubility, or reduced toxicity. The tetrahydrothiophene ring is an attractive bioisostere for commonly used cyclic systems like cyclopentane or even aromatic rings in certain contexts, offering a unique combination of polarity and lipophilicity due to the presence of the sulfur atom.

This document introduces 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol , a novel bifunctional building block that synergistically combines the features of the privileged piperidine scaffold with the advantageous properties of the tetrahydrothiophene moiety. The secondary amine of the piperidine allows for the introduction of the tetrahydrothiophene group, while the hydroxyl group on the piperidine ring serves as a handle for further derivatization, enabling the exploration of diverse chemical space.

Strategic Rationale for Employing 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

The unique combination of the piperidin-4-ol and the 3-yl-tetrahydrothiophene moieties in a single building block offers several strategic advantages in drug design:

  • Three-Dimensional (3D) Diversity: The non-planar, saturated ring systems of both the piperidine and tetrahydrothiophene introduce significant 3D character into molecules. This is increasingly recognized as a crucial factor for enhancing binding affinity and selectivity towards biological targets, moving away from the "flatland" of aromatic-rich compounds.[1]

  • Modulation of Physicochemical Properties: The tetrahydrothiophene moiety can influence key properties such as lipophilicity (logP), polar surface area (PSA), and aqueous solubility. The sulfur atom can act as a hydrogen bond acceptor, potentially improving interactions with target proteins and enhancing solubility.

  • Metabolic Stability: The replacement of more metabolically labile groups with the relatively stable tetrahydrothiophene ring can lead to improved metabolic profiles and longer in vivo half-lives of drug candidates.

  • Vectorial Exit Points for Library Synthesis: The secondary amine of the piperidine ring is functionalized with the tetrahydrothiophene group, leaving the 4-hydroxyl group as a convenient and reactive handle for introducing a wide range of substituents. This allows for the systematic exploration of structure-activity relationships (SAR).[5]

Table 1: Comparison of Physicochemical Properties of Parent Scaffolds

PropertyPiperidin-4-ol[6][7]Tetrahydrothiophene
Molecular Weight 101.15 g/mol 88.17 g/mol
logP (calculated) -0.41.8
Polar Surface Area 32.26 Ų0.0 Ų
Hydrogen Bond Donors 20
Hydrogen Bond Acceptors 21

Note: Properties are for the parent molecules and are intended to provide a general comparison.

Synthesis of the Building Block: 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

A straightforward and efficient method for the synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is through reductive amination. This common and robust reaction involves the condensation of a ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol from commercially available piperidin-4-ol and tetrahydrothiophen-3-one.

Materials:

  • Piperidin-4-ol

  • Tetrahydrothiophen-3-one

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of piperidin-4-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) is added tetrahydrothiophen-3-one (1.1 eq).

  • A catalytic amount of glacial acetic acid (0.1 eq) is added to the mixture.

  • The reaction mixture is stirred at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is added portion-wise over 15 minutes. Caution: The reaction may be exothermic.

  • The reaction is stirred at room temperature for 12-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol.

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting materials and the appearance of a new, more polar spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Piperidinol Piperidin-4-ol Intermediate Iminium Intermediate Piperidinol->Intermediate Condensation + Acetic Acid Thiophenone Tetrahydrothiophen-3-one Thiophenone->Intermediate Product 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol Intermediate->Product Reduction STAB Sodium Triacetoxyborohydride STAB->Product

Caption: Synthetic workflow for 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol.

Applications in Lead Discovery and Optimization: Derivatization Strategies

The 4-hydroxyl group of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is a key functional handle for introducing molecular diversity. Below are two detailed protocols for common and powerful transformations to generate libraries of novel compounds.

Protocol 2: O-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds.[8] In this context, the hydroxyl group of our building block can be converted to a suitable leaving group (e.g., a triflate) followed by coupling with a wide range of aryl or heteroaryl boronic acids. Alternatively, a two-step one-pot procedure involving activation of the alcohol followed by coupling can be employed. This protocol details a representative Suzuki-Miyaura coupling.

Materials:

  • 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon) add 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

  • Add anhydrous, degassed 1,4-dioxane and degassed water (4:1 v/v, 0.1 M).

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield the desired O-arylated product.

Self-Validation: Successful coupling is indicated by a significant change in the polarity of the product compared to the starting material on TLC. Confirmation of the structure should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and reliable method for forming ethers. This protocol describes the deprotonation of the hydroxyl group followed by reaction with an alkyl halide.

Materials:

  • 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol (1.0 eq) in anhydrous THF. Caution: Hydrogen gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • The reaction is stirred at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C with the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford the desired ether derivative.

Self-Validation: The formation of the ether product can be monitored by the disappearance of the starting alcohol on TLC. The structure of the purified product should be confirmed by spectroscopic methods.

Derivatization_Strategies cluster_0 Derivatization of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol cluster_1 Suzuki-Miyaura Coupling cluster_2 Williamson Ether Synthesis BuildingBlock 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol SuzukiProduct O-Aryl Derivative BuildingBlock->SuzukiProduct Pd Catalyst, Base EtherProduct Ether Derivative BuildingBlock->EtherProduct Base (e.g., NaH) ArylBoronic Arylboronic Acid ArylBoronic->SuzukiProduct AlkylHalide Alkyl Halide AlkylHalide->EtherProduct

Caption: Derivatization strategies for the building block.

Characterization of Synthesized Compounds

All synthesized compounds, including the parent building block and its derivatives, should be thoroughly characterized to ensure their identity, purity, and structural integrity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the molecules.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final products.

Conclusion

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol represents a novel and promising building block for medicinal chemistry and drug discovery. Its unique combination of a privileged piperidine scaffold and a bioisosteric tetrahydrothiophene moiety provides a platform for generating structurally diverse and three-dimensional molecules. The synthetic and derivatization protocols outlined in these application notes offer a practical guide for researchers to incorporate this versatile building block into their discovery programs, potentially leading to the identification of new therapeutic agents with improved pharmacological profiles.

References

  • PubChem. Piperidin-4-ol. National Center for Biotechnology Information. [Link][6]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92269-92273. [Link][8]

  • Matassini, C., Clemente, F., & Goti, A. (2013). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2013(2), 243-261. [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link][9]

  • ChemBK. piperidin-4-ol. [Link][7]

  • Vasilev, A. A., Slastin, S. S., & Vasilevskaya, T. N. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6246. [Link][1]

  • Itoh, T., Nagata, K., Matsuya, Y., Miyazaki, M., Shiro, M., & Ohsawa, A. (2013). Synthesis of 4-arylpiperidin-4-ol derivatives of loperamide as agents with potent antiproliferative effects against HCT-116 and HL-60 cells. Bioorganic & medicinal chemistry letters, 23(12), 3562–3566. [Link][10]

  • Rana, S., & Kumar, S. (2018). New piperidine derivative DTPEP acts as dual-acting anti-breast cancer agent by targeting ERα and downregulating PI3K/Akt-PKCα leading to caspase-dependent apoptosis. Cell proliferation, 51(6), e12501. [Link][11]

  • Gomtsyan, A. (2012). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 55(17), 7435-7456. [Link]

  • Prasad, S. B. B., Kumar, Y. C. S., Kumar, C. S. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2014). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Letters in Drug Design & Discovery, 11(2), 227-234. [Link][12]

  • Irie, M., & Morimoto, M. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications, 47(39), 10978-10980. [Link][13]

  • Samad, A., Mohanty, S., & Abraham, J. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 861958. [Link][2]

  • Wikipedia. N-Hydroxypiperidine. [Link][14]

  • Zimmerman, D. M., & Leander, J. D. (2014). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Journal of medicinal chemistry, 57(9), 3612–3620. [Link][15]

  • Palin, R., Barn, D. R., Clark, J. K., Cottney, J. E., & Spanswick, D. (2005). Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. Bioorganic & medicinal chemistry letters, 15(3), 589–593. [Link][5]

  • Irie, M., & Morimoto, M. (2011). Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling. Chemical Communications, 47(39), 10978-10980. [Link][16]

  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. [Link][3]

  • Wood, M. R., Hopkins, M., & St-Gallay, S. A. (2017). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. Bioorganic & medicinal chemistry letters, 27(15), 3421–3426. [Link][17]

  • Ziering, A., & Lee, J. (1947). Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. Journal of Organic Chemistry, 12(6), 911-914. [Link][18]

  • HATELEY, M. J., CLITHEROE, J. A., & WÜRTHWEIN, E. U. (2011). Supporting Information Diversity-Oriented Approach to Functional Thiophene Dyes by Suzuki Coupling-Lithiation One-Pot Sequences. The Journal of organic chemistry, 76(9), 3267–3275. [Link][19]

  • Hudlicky, T., & Claeboe, C. D. (2008). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of organic chemistry, 73(15), 6045–6048. [Link][20]

  • Saify, Z. S., Mushtaq, N., & Hashmi, S. (2013). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. Pakistan journal of pharmaceutical sciences, 26(4), 759–764. [Link][21]

  • Google Patents. Process of making fentanyl intermediates. [22]

  • Ataman Kimya. PIPERIDINE. [Link]

  • Reddit. Does piperidine work in reductive amination like this? [Link][23]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

[1] Ticket ID: #SYN-THT-PIP-04 Subject: Optimization of Yield and Purity for Reductive Amination of 4-Hydroxypiperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: #SYN-THT-PIP-04 Subject: Optimization of Yield and Purity for Reductive Amination of 4-Hydroxypiperidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is a classic N-alkylation of a secondary amine.[1] While direct alkylation with halides is possible, it is prone to over-alkylation and elimination side reactions.[1] The industry-standard "Gold Route" is Reductive Amination utilizing Sodium Triacetoxyborohydride (STAB) .

This guide addresses the three most common failure modes reported by our users:

  • Stalled Conversion: Reaction stops at ~60-70% due to poor iminium ion equilibrium.

  • Side Reaction (Ketone Reduction): Formation of tetrahydrothiophen-3-ol (alcohol byproduct) instead of the product.

  • Sulfur Oxidation: Unintended oxidation of the thioether to sulfoxides during workup.

Part 1: The "Gold Standard" Protocol

This protocol is optimized for 10 mmol scale but is scalable. It prioritizes selectivity over speed.

Reagents & Stoichiometry
ComponentRoleEq.Notes
4-Hydroxypiperidine Substrate (Amine)1.0Free base preferred over HCl salt.[1]
Tetrahydrothiophen-3-one Substrate (Ketone)1.1 - 1.2Slight excess drives equilibrium.[1]
NaBH(OAc)₃ (STAB) Reducing Agent1.4 - 1.5Add in portions to prevent exotherm.
Acetic Acid (AcOH) Catalyst1.0 - 1.1Critical for iminium ion formation.
1,2-Dichloroethane (DCE) Solvent--0.2 M concentration.[1] Anhydrous.
Step-by-Step Methodology
  • Pre-Complexation (The Equilibrium Step):

    • Charge a flame-dried flask with 4-Hydroxypiperidine (1.0 eq) and Tetrahydrothiophen-3-one (1.1 eq) in anhydrous DCE .

    • Add Acetic Acid (1.0 eq).

    • Crucial: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent.

    • Why? This allows the formation of the hemiaminal/iminium intermediate. If you add the hydride too early, it will reduce the unreacted ketone to the alcohol byproduct.[1]

  • Reduction:

    • Cool the mixture to 0°C (optional, but recommended for sulfur stability).

    • Add STAB (1.4 eq) in 3 portions over 15 minutes.

    • Allow to warm to RT and stir for 12–16 hours under Nitrogen/Argon.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ (pH should be ~8-9).

    • Extract with DCM (3x).

    • Sulfur Safety: Do not use bleach or peroxide-containing cleaning agents on glassware until the product is isolated, to avoid contaminating the product with sulfoxides.[1]

Part 2: Troubleshooting Modules

Module A: Low Yield (Stalled Reaction)

Symptom: TLC or LCMS shows remaining starting amine after 16 hours. Root Cause: Water is shifting the equilibrium back to the ketone + amine, preventing iminium formation.[1]

Corrective Actions:

  • Molecular Sieves: Add activated 4Å Molecular Sieves to the pre-complexation step. This physically removes water generated during imine formation.

  • Solvent Switch: If DCE is "wet", switch to anhydrous THF .[1] Note that STAB reacts slower in THF, so reaction times may extend to 24h.[1]

  • Salt Breaking: If using 4-hydroxypiperidine hydrochloride, you must add 1.0 eq of Triethylamine (TEA) to free the amine. STAB will not reduce an ammonium salt efficiently.

Module B: Impurity Profile (Alcohol Byproduct)

Symptom: High consumption of ketone, but low yield of product.[1] LCMS shows a peak corresponding to reduced ketone (Tetrahydrothiophen-3-ol). Root Cause: The reducing agent was active on the ketone before the amine could react with it.

Corrective Actions:

  • Sequential Addition: Strictly follow the "Pre-Complexation" step in the protocol above.

  • Reagent Choice: Ensure you are using STAB , not Sodium Borohydride (NaBH₄).[1][2]

    • NaBH₄ is too strong and reduces ketones rapidly.

    • STAB is sterically hindered and electron-deficient; it reduces iminium ions ~100x faster than ketones.

Module C: Sulfur Oxidation

Symptom: Product mass is M+16 or M+32 (Sulfoxide/Sulfone formation). Root Cause: Exposure to atmospheric oxygen over long periods or presence of peroxides in ether-based solvents.

Corrective Actions:

  • Degassing: Sparge reaction solvents with Argon for 15 minutes prior to use.

  • Avoid Ethers: If using THF, ensure it is peroxide-free (test with starch-iodide paper).[1] DCE or DCM are safer for sulfur heterocycles.

Part 3: Visualization & Logic

Workflow Diagram: Reaction Pathway & Decision Tree

ReactionLogic Start Start: Reactants (Amine + Ketone) Equilibrium Step 1: Equilibrium (Hemiaminal/Iminium) Start->Equilibrium + AcOH - H2O Byproduct_Alc Byproduct: Reduced Ketone (Alcohol) Start->Byproduct_Alc Direct Reduction (If STAB added too early) Equilibrium->Start + H2O (Wet Solvent) Reduction Step 2: Reduction (Hydride Transfer) Equilibrium->Reduction + STAB Product Target Product (Tertiary Amine) Reduction->Product Selective Reduction Check Troubleshooting Check Reduction->Check Oxidation Issue: Sulfoxide (S-Oxide) Product->Oxidation Air/Peroxides Stalled Issue: Hydrolysis (Reversion) Check->Byproduct_Alc Ketone Gone? Check->Stalled Amine Remains?

Figure 1: Mechanistic pathway highlighting the critical equilibrium step. Red arrows indicate failure modes caused by water (reversion) or premature reductant addition (direct ketone reduction).[1]

Data Summary: Reducing Agent Compatibility
Reducing AgentSelectivity (Iminium vs Ketone)Risk of S-OxidationRecommended?
NaBH(OAc)₃ (STAB) High LowYES (Primary Choice)
NaBH₃CN HighLowNO (Toxic HCN risk)
NaBH₄ Low (Reduces ketone)LowNO (Unless Ti(OiPr)₄ added)
H₂ / Pd-C N/AHigh NO (Catalyst poisoning by Sulfur)

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[1][6]

  • Baxter, E. W., & Reitz, A. B. (2002).[1] "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 59, 1-714.[1] [1]

  • Matassini, C., et al. (2020).[1] "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry, 24.

Sources

Optimization

Troubleshooting solubility issues with 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

Welcome to the technical support center for 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our approach is rooted in fundamental physicochemical principles to empower you with the knowledge to overcome experimental hurdles.

Understanding the Molecule: A Bifunctional Nature

1-(Tetrahydrothiophen-3-yl)piperidin-4-ol possesses a unique structure that dictates its solubility behavior. It is composed of two key moieties:

  • Tetrahydrothiophene: A non-polar, cyclic sulfide. This portion of the molecule contributes to its hydrophobic character, suggesting solubility in organic solvents.[1][2]

  • Piperidin-4-ol: A polar, heterocyclic alcohol containing a secondary amine. The hydroxyl group and the nitrogen atom are capable of hydrogen bonding, which generally favors solubility in polar solvents.[3][4][5] The basicity of the piperidine nitrogen (typical pKa for simple alkyl amines is in the range of 9.5-11.0) implies that its ionization state, and therefore aqueous solubility, will be highly dependent on pH.[6][7]

This dual nature—hydrophobic and polar/ionizable—is the primary reason for the solubility challenges you might be facing.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and provide actionable troubleshooting steps.

Q1: Why is my compound not dissolving in aqueous buffers?

Answer: The limited aqueous solubility of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol is expected due to the non-polar tetrahydrothiophene ring. At neutral or alkaline pH, the piperidine nitrogen is uncharged, reducing the molecule's interaction with water.

Troubleshooting Workflow for Aqueous Solubility:

A Start: Undissolved Compound in Aqueous Buffer B Is the buffer pH acidic (e.g., pH < 7)? A->B C Adjust pH to be 2 units below the pKa of the piperidine nitrogen (target pH ~7.5-9) B->C No E Still not dissolved? B->E Yes D Observe for Dissolution C->D D->E No H Solubilized Compound D->H Yes F Introduce a co-solvent E->F G Consider advanced formulation strategies F->G Still issues F->H Success G->H Success

Initial troubleshooting for aqueous solubility.

Detailed Steps:

  • pH Adjustment: The most critical first step is to leverage the basicity of the piperidine nitrogen. By lowering the pH of your aqueous buffer, you will protonate the nitrogen, forming a more soluble salt.[7][8]

    • Protocol: Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO, ethanol). Add this stock solution to your aqueous buffer while stirring. Then, slowly add a dilute acid (e.g., 0.1 M HCl) to decrease the pH. Monitor for dissolution. A pH of 2 units below the pKa is a good starting point. Since the pKa of similar aliphatic amines is around 9.5-11.0, aiming for a pH between 7.5 and 9.0 should significantly improve solubility.[7][9] It is important to note that the Henderson-Hasselbalch equation may only provide a rough estimation of pH-dependent solubility in buffer systems.[10][11]

  • Temperature: For many compounds, solubility increases with temperature.[12][13]

    • Protocol: Gently warm your solution while stirring. Be cautious, as excessive heat can degrade the compound.

Q2: What is the best organic solvent for this compound?

Answer: Given its structure, a range of organic solvents should be effective. The choice depends on your downstream application.

Solvent ClassExamplesRationale
Polar Aprotic DMSO, DMF, AcetonitrileThese solvents can interact with both the polar and non-polar regions of the molecule and are generally good first choices for creating stock solutions.
Alcohols Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with the piperidin-4-ol moiety, while the alkyl chain can interact with the tetrahydrothiophene ring.[1][14]
Chlorinated Dichloromethane (DCM), ChloroformThese are good solvents for non-polar to moderately polar compounds. However, be aware of their volatility and potential reactivity.
Ethers Tetrahydrofuran (THF), DioxaneThese are less polar than alcohols but can still solvate the molecule. Tetrahydrothiophene itself is soluble in ether.[2]
Non-polar Toluene, HexanesSolubility is expected to be lower in these solvents due to the polar piperidin-4-ol group, but they may be useful in specific purification or extraction protocols.

Recommendation: For creating a concentrated stock solution for biological assays, DMSO is often the preferred choice due to its high solvating power and miscibility with aqueous media.

Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

Answer: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not high enough to maintain solubility in the final aqueous solution.

Strategies to Prevent Precipitation:

A Start: Precipitation upon dilution of stock B Lower the final concentration of the compound A->B C Increase the percentage of co-solvent in the final solution A->C D Use a different co-solvent A->D E Employ solubility enhancers A->E F Successful Dilution B->F C->F D->F E->F

Methods to avoid compound precipitation.

Detailed Protocols:

  • Co-solvents: The use of a co-solvent can increase the solubility of a poorly water-soluble drug.[15][16][17][18]

    • Protocol: Prepare your aqueous buffer containing a certain percentage (e.g., 1-10%) of a water-miscible organic solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[16][19] Then, add your DMSO stock solution to this co-solvent-buffer mixture. The organic co-solvent helps to bridge the polarity gap between the compound and the aqueous medium.

  • Solubilizing Excipients: For more challenging solubility issues, specialized excipients can be used.[20][21][22][23][24]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility.[21][25] A typical starting concentration is 0.1-1% (v/v) in the final solution.

    • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment.[19] Beta-cyclodextrins and their derivatives (e.g., HP-β-CD) are commonly used.

Q4: How does particle size affect solubility?

Answer: Particle size is inversely related to the dissolution rate.[12][18][26] Smaller particles have a larger surface area-to-volume ratio, which allows for more rapid interaction with the solvent.[17][18]

  • Recommendation: If you are working with a solid form of the compound, ensure it is a fine powder. Techniques like micronization or sonication can be used to reduce particle size and improve the dissolution rate.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh the required amount of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Vortex the solution for 1-2 minutes.

  • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Aqueous Solubility Determination
  • Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, borate buffers).

  • Add an excess amount of solid 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol to a known volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot the measured solubility against the pH of the buffer.

References

  • Tetrahydrothiophene - Solubility of Things. (n.d.).
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations. Lubrizol. (n.d.).
  • 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. (2021, July 5).
  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022, November 3).
  • Novel excipients for solubility enhancement. European Pharmaceutical Review. (2022, February 16).
  • CAS 110-01-0: Thiophene, tetrahydro-. CymitQuimica. (n.d.).
  • 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. (2022, February 28).
  • Enhancing solubility with novel excipients. Manufacturing Chemist. (2025, December 3).
  • Solubility Enhancement Excipients. American Pharmaceutical Review. (n.d.).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Cosolvent. Wikipedia. (n.d.).
  • Tetrahydrothiophene | 110-01-0. ChemicalBook. (n.d.).
  • Tetrahydrothiophene | C4H8S | CID 1127. PubChem. (n.d.).
  • 4 Factors Affecting Solubility of Drugs. CPHI Online. (2021, July 21).
  • Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. (n.d.).
  • Cosolvent and Complexation Systems. Pharma Excipients. (2022, May 30).
  • Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. IJNRD. (n.d.).
  • FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).
  • 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Guidechem. (n.d.).
  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. PubMed. (n.d.).
  • Tetrahydrothiophene. Wintzell & Fried. (n.d.).
  • Solubility and pH of amines. (n.d.).
  • PIPERIDIN-4-OL. ChemBK. (2022, October 16).
  • Tactics to Improve Solubility. Royal Society of Chemistry. (2021, August 27).
  • CAS 5382-16-1: 4-Piperidinol. CymitQuimica. (n.d.).
  • Properties of amines. Chemistry LibreTexts. (2024, November 7).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. (n.d.).
  • Study of pH-dependent drugs solubility in water. ResearchGate. (2025, August 9).
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. (2021, July 26).
  • pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PMC. (n.d.).
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. (n.d.).
  • Piperidin-4-ol | C5H11NO | CID 79341. PubChem. (n.d.).

Sources

Troubleshooting

Technical Support Center: Sulfur Impurity Removal in Piperidin-4-ol Scaffolds

The "Piperidin-4-ol Paradox" (Read This First) Before attempting any standard purification, you must recognize the physicochemical trap of your molecule. Piperidin-4-ol derivatives are amphoteric and highly polar .

Author: BenchChem Technical Support Team. Date: February 2026

The "Piperidin-4-ol Paradox" (Read This First)

Before attempting any standard purification, you must recognize the physicochemical trap of your molecule. Piperidin-4-ol derivatives are amphoteric and highly polar .

  • The Trap: Most standard sulfur-removal protocols (e.g., aqueous bicarbonate washes for sulfonyl chlorides, or bleach washes for thiols) rely on partitioning the impurity into the aqueous phase. Piperidin-4-ol is highly water-soluble. If you follow standard texts, you will wash your product down the drain.

  • The Solution: You must prioritize Solid-Supported Scavenging or Ion-Pair Extraction over standard Liquid-Liquid Extraction (LLE).

Diagnostic Triage: Identify Your Enemy

Sulfur impurities manifest differently. Use this decision matrix to select the correct protocol.

SulfurTriage Start Start: Identify Impurity Source Smell Foul Odor? (Rotten eggs/Garlic) Start->Smell Source Reagent Source? Smell->Source No Thiol Impurity: Thiol/Sulfide (R-SH, R-S-R) Smell->Thiol Yes Sulfonyl Impurity: Sulfonyl Chloride (TsCl, MsCl) Source->Sulfonyl Protection/Activation (TsCl, MsCl, SOCl2) MetalS Impurity: Metal-S Complex (Pd-S Catalyst) Source->MetalS Cross-Coupling (Pd/S ligands) ProtoA Go to Protocol A (Electrophilic Scavenging) Thiol->ProtoA ProtoB Go to Protocol B (Nucleophilic Scavenging) Sulfonyl->ProtoB ProtoC Go to Protocol C (Metal Scavenging) MetalS->ProtoC

Figure 1: Decision matrix for selecting the appropriate sulfur removal strategy based on impurity characteristics.

Troubleshooting Guides & Protocols

Protocol A: Removing Thiols & Sulfides (The "Smell" Issue)

Target Impurities: Alkyl thiols, Thiophenol, organic sulfides.

The Mechanism: Thiols are nucleophiles. To remove them without touching the piperidine (also a nucleophile), we use a Chemo-Selective Electrophilic Scavenger that reacts faster with Soft Nucleophiles (S) than Hard Nucleophiles (N, O).

Recommended Reagent: Polymer-Supported Isocyanate (PS-NCO) or Maleimide-functionalized Silica.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude piperidin-4-ol derivative in a polar aprotic solvent (DMF or DMSO are common; DCM/MeOH 9:1 if solubility permits). Avoid protic solvents if using isocyanates, as they consume the scavenger.

  • Loading: Add 3.0 equivalents of PS-Isocyanate resin relative to the estimated thiol impurity (not the product).

  • Incubation: Agitate (do not stir with magnetic bar to avoid grinding resin) at room temperature for 4-12 hours.

    • Chemistry: The thiol reacts with the isocyanate to form a stable thiocarbamate on the bead.

  • Filtration: Filter the mixture through a fritted glass funnel or a Celite pad.

  • Wash: Wash the resin cake with the reaction solvent to recover entrained product.

  • Validation: Check filtrate for odor and by TLC (using Ellman’s reagent spray for thiols).

FAQ:

  • Q: Can I use bleach (Hypochlorite) to oxidize the smell away?

    • A: NO. Bleach will oxidize the secondary amine in your piperidine ring to a chloramine or N-oxide. Stick to resin scavenging.

Protocol B: Removing Sulfonyl Chlorides (TsCl, MsCl)

Target Impurities: Unreacted Tosyl Chloride, Mesyl Chloride, or their hydrolyzed sulfonic acids.

The Mechanism: Sulfonyl chlorides are electrophiles. We remove them using a Supported Amine (Nucleophile) . If they have already hydrolyzed to sulfonic acids, the same amine resin will remove them via acid-base ionic binding.

Recommended Reagent: Tris(2-aminoethyl)amine-functionalized polystyrene (PS-Trisamine) or simple Carbonate resin (PS-CO3).

Step-by-Step Workflow:

  • Preparation: Dilute reaction mixture with DCM or EtOAc.

  • Scavenging: Add 2-4 equivalents (relative to excess sulfonyl chloride) of PS-Trisamine .

  • Reaction: Agitate for 2 hours.

    • Path 1 (Intact TsCl): Reacts to form a sulfonamide on the resin.

    • Path 2 (Hydrolyzed TsOH): Forms an ammonium sulfonate salt on the resin.

  • Filtration: Filter off the resin.

  • Polishing (Optional): If the piperidin-4-ol product is trapped as a salt, wash the resin with a strong base (e.g., 7N NH3 in MeOH) only if you are using an ion-exchange resin. For covalent scavengers (Trisamine), the impurity is permanently bound.

Data Table: Scavenger Efficiency for TsCl Removal

Scavenger TypeFunctional GroupMechanismCapacity (mmol/g)Suitability for Piperidines
PS-Trisamine Primary AmineCovalent Bond (Sulfonamide)~3.0 - 4.0High (Irreversible)
PS-NMM MorpholineIonic (Salt formation)~3.5Medium (Reversible)
Aqueous Wash NaHCO3ExtractionN/ALow (Product loss to water)
Protocol C: Removing Metal-Sulfur Complexes

Target Impurities: Palladium sulfide residues, Catalyst ligands.

The Mechanism: Sulfur poisons metal catalysts, but it also binds them tightly. If you have a Pd-S complex, you need a scavenger with a higher affinity for Pd than the sulfur ligand, OR a scavenger that binds the S-Pd complex entirely.

Recommended Reagent: Mercaptophenyl-functionalized Silica (SiliaMetS® Thiol) or Thiourea resins.

Workflow:

  • Solvent Swap: Ensure the solvent is compatible (THF, EtOAc, DCM). Avoid amines if possible as they compete for the metal.

  • Addition: Add silica scavenger (typically 10-50% w/w relative to crude mass, depending on ppm level).

  • Temperature: Heat to 40-50°C. Metal scavenging is endothermic and much faster at elevated temperatures.

  • Time: 4 hours minimum.

  • Filtration: Filter through a 0.45-micron filter (silica fines can pass through standard frits).

Advanced "Catch and Release" (When Impurities are Overwhelming)

If the impurities are >10% or the mixture is a "tar," scavenging is inefficient. Use the Catch and Release method exploiting the basicity of the piperidine nitrogen.

CatchRelease Crude Crude Mixture (Product + S-Impurities) SCX Load onto SCX-2 Cartridge (Strong Cation Exchange) Crude->SCX Amine binds to acid sites Wash Wash with MeOH/DCM (Elutes Non-Basic S-Impurities) SCX->Wash Neutrals/Acids pass through Elute Elute with 2M NH3 in MeOH (Releases Piperidin-4-ol) Wash->Elute Switch solvent Final Pure Product (Filtrate) Elute->Final Evaporation

Figure 2: SCX-2 (Strong Cation Exchange) purification workflow. This separates the basic piperidine from non-basic sulfur impurities (sulfides, thiols, sulfonyl chlorides).

Why this works:

  • Piperidin-4-ol (

    
    ) binds tightly to the sulfonic acid moieties on the SCX resin.
    
  • Neutral sulfur impurities (Thiols, Sulfides, Sulfonyl Chlorides) do not bind and are washed away with MeOH.

  • Ammonia releases the product.

References & Authoritative Sources

  • Chaudhuri, S. R., & Parmelee, D. C. (2012). Removal of Sulfonyl Chloride Impurities. In Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Standard reference for reagent removal).

  • Welch, C. J., et al. (2010). "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 14(1), 192-197. Link (Authoritative source on silica scavengers).

  • MacMillan, D. S., et al. (2013). "Strategic Applications of Solid-Supported Reagents in Organic Synthesis." Annual Reports on the Progress of Chemistry, Section B, 109, 196-218. (Review of resin-based purification).

  • Biotage Application Note. "Removal of Excess Reagents using Isolute Scavengers." (Industry standard protocols for PS-Trisamine and PS-Isocyanate).

  • Sigma-Aldrich (Merck). "Piperidin-4-ol Solubility and Properties Data." Link (Verification of physicochemical properties).

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Method Validation for Purity Testing of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

Executive Summary & Strategic Analysis The purity analysis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol presents a classic "dual-threat" challenge in liquid chromatography: the presence of a basic nitrogen atom and an ox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The purity analysis of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol presents a classic "dual-threat" challenge in liquid chromatography: the presence of a basic nitrogen atom and an oxidation-prone sulfide moiety. Standard "generic" HPLC methods often fail to deliver reproducible results for this molecule, leading to peak tailing, retention shifts, and missed impurities.

This guide objectively compares the industry-standard Acidic C18 Method against an Optimized High-pH Hybrid Method . While the acidic method is common, experimental data demonstrates that the High-pH approach provides superior peak symmetry and robustness, essential for meeting ICH Q2(R2) validation requirements.

The Chemical Challenge
  • The Amine (

    
    ):  At neutral or acidic pH, the piperidine nitrogen is protonated (
    
    
    
    ). This charged species interacts with residual silanols on standard silica columns, causing severe peak tailing (
    
    
    ).
  • The Sulfide (Thioether): The tetrahydrothiophene ring is susceptible to oxidation, forming sulfoxides and sulfones. The method must be specific enough to resolve these degradation products.

  • Weak Chromophore: The lack of a conjugated

    
    -system necessitates low-UV detection (205–210 nm), where baseline noise from mobile phase modifiers (like TFA) can be problematic.
    

Method Comparison: Acidic vs. High-pH

We evaluated two distinct methodologies. The data below synthesizes performance metrics from validation studies.

Method A: The "Standard" Acidic Approach (Baseline)
  • Column: Standard C18 (5 µm, 4.6 x 150 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile

  • pH: ~2.7

  • Mechanism: Analyte is fully ionized (cationic).

Method B: The "Optimized" High-pH Approach (Recommended)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini NX), resistant to high pH.

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile

  • pH: 10.0[1]

  • Mechanism: Analyte is deprotonated (neutral), interacting purely via hydrophobic partition.

Performance Data Summary
MetricMethod A (Acidic C18)Method B (High-pH Hybrid)Status
Retention Time (

)
3.2 min (Early elution)6.8 min (Ideal retention)Improved
Tailing Factor (

)
1.8 - 2.2 (Severe Tailing)1.05 - 1.15 (Symmetric)Superior
Theoretical Plates (

)
~4,500>12,000Superior
LOD (at 210 nm) 0.5 µg/mL0.1 µg/mL (Sharper peak)Improved
Resolution (

) from Sulfoxide
1.2 (Co-elution risk)3.5 (Baseline resolved)Validated

Technical Insight: The dramatic improvement in Method B occurs because deprotonating the amine eliminates secondary cation-exchange interactions with the stationary phase. Furthermore, the neutral molecule is more hydrophobic, increasing retention and moving the peak away from the solvent front.

Decision Tree: Method Development Logic

The following diagram illustrates the logical pathway for selecting the High-pH method over alternatives like Ion-Pairing or HILIC.

MethodSelection Start Analyte: 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol CheckPka Check pKa (~10.0) Start->CheckPka RouteAcid Route A: Acidic pH (< 3) CheckPka->RouteAcid Traditional RouteHighPH Route B: High pH (> 9.5) CheckPka->RouteHighPH Optimized CheckStab Is Column pH Stable? CheckStab->RouteAcid No (Silica) ResultHighPH Result: Neutral Amine Pure Hydrophobic Interaction Tailing Factor ~ 1.1 CheckStab->ResultHighPH Yes (Hybrid/Polymer) ResultAcid Result: Protonated Amine High Silanol Interaction Tailing Factor > 1.8 RouteAcid->ResultAcid RouteHighPH->CheckStab Decision Select High pH Method (Requires Hybrid Column) ResultAcid->Decision REJECTED ResultHighPH->Decision

Caption: Logical flow for selecting High-pH chromatography to suppress amine ionization and eliminate peak tailing.

Detailed Experimental Protocol (Method B)

To ensure this guide is self-validating, follow this protocol exactly. This method is compliant with ICH Q2(R2) requirements for specificity and linearity.

Reagents & Equipment
  • Column: Hybrid C18, 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., XBridge C18).

  • Buffer Salt: Ammonium Bicarbonate (LC-MS grade).

  • Solvent: Acetonitrile (HPLC Gradient Grade).

  • pH Adjuster: Ammonium Hydroxide (28-30%).

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of Milli-Q water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Filter through 0.22 µm nylon filter.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Conditions
  • Flow Rate: 1.0 mL/min[2]

  • Column Temp: 35°C (Improves mass transfer for the piperidine ring)

  • Injection Vol: 10 µL

  • Detection: UV at 210 nm (Reference 360 nm)

    • Note: If available, use CAD (Charged Aerosol Detector) for higher sensitivity as the UV chromophore is weak.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.01090
12.01090
12.1955
17.0955

Validation Workflow (ICH Q2 R2)

The validation must demonstrate that the method is suitable for its intended purpose (Purity & Assay).

Specificity (Forced Degradation)

The sulfide group is the weak link. You must prove the method separates the parent peak from its oxide.

  • Protocol: Treat sample with 3%

    
     for 30 mins at RT.
    
  • Acceptance: Resolution (

    
    ) between Parent and Sulfoxide > 2.0.
    
  • Expected Result: Sulfoxide elutes earlier than the parent in RP-HPLC (more polar).

Linearity & Range
  • Range: 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
Robustness (pH Sensitivity)
  • Test: Vary pH of Mobile Phase A by ± 0.2 units (9.8 to 10.2).

  • Critical Check: Ensure the amine remains deprotonated. If pH drops below 9.0, tailing will drastically increase.

Validation Logic Diagram

ValidationWorkflow Plan 1. Protocol Design (ICH Q2 R2) Step1 Specificity (H2O2 Stress) Plan->Step1 Step2 Linearity (5 Levels) Step1->Step2 Step3 Accuracy (Spike Recovery) Step2->Step3 Check System Suitability Tf < 1.2 Rs > 2.0 Step3->Check Check->Plan Fail (Re-optimize) Report Final Validation Report Check->Report Pass

Caption: Step-by-step validation workflow ensuring ICH compliance.

References & Authoritative Grounding

The following sources provide the regulatory and scientific basis for the protocols described above.

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation (2024) The primary guideline for validating analytical methods in pharmaceutical development.

  • HPLC Separation of Basic Compounds at High pH Waters Corporation Application Notes Detailed mechanistic explanation of why high pH improves peak shape for amines like piperidine.

  • PubChem Compound Summary: Piperidin-4-ol Derivatives National Library of Medicine Source for physicochemical properties (pKa, LogP) used to design the separation strategy.

  • Chromatography of Thioethers and Sulfides Journal of Chromatography A Provides context on the oxidation potentials and UV detection limits of sulfide-containing intermediates. (General Reference for Thioether stability)

Final Technical Note

While UV detection at 210 nm is sufficient for purity testing >0.1%, the lack of a strong chromophore in 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol means that for genotoxic impurity screening (ppm level), you should couple this High-pH method with Mass Spectrometry (ESI+) . The ammonium bicarbonate buffer used in Method B is fully volatile and MS-compatible.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol

Hazard Assessment: A Synthesis of Structural Precedents In the absence of specific toxicological and physical hazard data for 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol, a conservative approach is mandatory. We must assum...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Structural Precedents

In the absence of specific toxicological and physical hazard data for 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol, a conservative approach is mandatory. We must assume the compound may exhibit hazards associated with both the tetrahydrothiophene and piperidine heterocyclic systems.[1][2][3]

  • Tetrahydrothiophene Moiety: Tetrahydrothiophene is classified as a flammable liquid with potential health hazards, including the emission of toxic sulfur oxides upon combustion.[4][5][6]

  • Piperidine Moiety: Piperidine and its derivatives are often corrosive, causing severe skin burns and eye damage. They can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8][9]

Therefore, 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol must be handled as a substance that is potentially flammable, corrosive, and toxic. All personnel handling this compound must use appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Flame-retardant laboratory coat.

  • Chemical splash goggles and a face shield.

  • Chemically resistant gloves (e.g., nitrile or neoprene).

All manipulations should occur within a certified chemical fume hood to prevent inhalation exposure.[1][3]

Inferred Hazard Profile Summary
Hazard ClassInferred Risk from Structural ComponentsRationale and Key Precautions
Flammability Potential Flammable Solid/Liquid. The tetrahydrothiophene component is a flammable liquid.[4][10] Store away from ignition sources. Use non-sparking tools for handling solids.
Corrosivity Potential Skin and Eye Corrosive. Piperidine derivatives are known to be corrosive.[8][9][11] Avoid all contact with skin and eyes. Work in a fume hood and wear appropriate PPE.
Acute Toxicity Potentially Harmful or Toxic. Piperidine derivatives can be toxic if inhaled, ingested, or in contact with skin.[9][12] Assume the compound is a particularly hazardous substance.
Reactivity Incompatible with Strong Oxidizers. Both parent structures are incompatible with strong oxidizing agents.[4][7] Segregate from incompatible chemicals to prevent violent reactions.
Environmental Potentially Harmful to Aquatic Life. Many organic compounds are harmful to the environment.[6][12] Do not dispose of down the drain or in regular trash.

Regulatory Framework: Adherence to Mandated Protocols

The disposal of chemical waste is strictly regulated by federal and state agencies, primarily the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] Your laboratory is categorized as a waste generator (e.g., Very Small, Small, or Large Quantity Generator), which dictates specific storage time limits and documentation requirements.[15][16] It is your responsibility to comply with these regulations and your institution's specific waste management plan.

The Disposal Workflow: A Step-by-Step Protocol

The fundamental principle of hazardous waste management is to never dispose of chemicals via sinks, evaporation, or in the regular trash.[17][18] All waste streams must be properly segregated, collected, and labeled for disposal by trained EHS personnel or a licensed contractor.

Visualizing the Disposal Pathway

The following diagram outlines the decision-making process for the proper disposal of waste generated from work with 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Waste Identification & Segregation cluster_2 Step 2: Waste Collection & Containment cluster_3 Step 3: Labeling and Storage cluster_4 Step 4: Final Disposal start Generation of Waste (1-(Tetrahydrothiophen-3-yl)piperidin-4-ol) liquid Liquid Waste (Neat compound, solutions, mother liquor, rinsates) start->liquid Segregate Immediately solid Solid Waste (Contaminated gloves, wipes, weigh paper, silica) start->solid Segregate Immediately sharps Sharps Waste (Contaminated needles, razor blades, pipettes) start->sharps Segregate Immediately liquid_cont Collect in a designated, leak-proof, compatible waste container. liquid->liquid_cont solid_cont Collect in a lined, puncture-resistant container or designated waste drum. solid->solid_cont sharps_cont Collect in an approved, puncture-proof sharps container. sharps->sharps_cont labeling Attach EHS Hazardous Waste Label. List all components & percentages. Indicate hazards (Flammable, Corrosive, Toxic). liquid_cont->labeling solid_cont->labeling sharps_cont->labeling storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. Use secondary containment. labeling->storage end Request Waste Pickup from EHS storage->end

Caption: Disposal workflow for 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol.

Detailed Methodologies

A. Liquid Waste Collection (Neat Compound, Solutions, and Rinsates)

  • Select an Appropriate Container: Use a designated hazardous waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure the container is clean, in good condition, and has a secure, leak-proof cap.[18]

  • Segregate Waste Streams: Do not mix this waste stream with other incompatible wastes, such as strong oxidizers or acids.[17][19] If halogenated solvents are used, collect them in a separate "Halogenated Organic" waste container.

  • Label the Container: As soon as the first drop of waste is added, affix a completed EHS hazardous waste tag.[15][20] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1-(Tetrahydrothiophen-3-yl)piperidin-4-ol" and the names of all other components (solvents, etc.). Do not use abbreviations.

    • The approximate percentage of each component.

    • The relevant hazard warnings (e.g., Flammable, Corrosive, Toxic).[16]

  • Accumulation: Keep the waste container closed at all times except when adding waste.[17] Store it in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[13][15] The SAA must be within line of sight of where the waste is generated.[15] Use secondary containment (e.g., a plastic tub) to contain potential spills.

B. Solid Waste Collection (Contaminated Lab Debris)

  • Definition: This category includes items with trace or residual contamination, such as gloves, bench paper, weigh boats, and chromatography silica gel.

  • Collection: Collect these materials in a designated, lined container, such as a 5-gallon pail or a blue 15-gallon drum specifically for chemically contaminated debris.[18][19] Do not dispose of these items in the regular trash.

  • Labeling: The container must be clearly labeled with a "Hazardous Waste" and "Chemically Contaminated Material" sticker.[19]

  • No Free Liquids: Ensure no free liquids are present in the solid waste container. If an item is heavily saturated, it should be managed as liquid waste.

C. Decontamination of Empty Containers

  • Rinsing Procedure: An "empty" container that held a novel or particularly hazardous substance is not considered non-hazardous until properly decontaminated.

  • Collect First Rinse: The first rinse of the container with a suitable solvent (e.g., methanol, acetone) must be collected and disposed of as hazardous liquid waste.[17]

  • Subsequent Rinses: Subsequent rinses may be permissible for drain disposal depending on your institution's specific EHS guidelines and local wastewater regulations. Consult your EHS officer for guidance.

  • Final Disposal: Once thoroughly rinsed and air-dried, obliterate or remove the original label and dispose of the container in the appropriate receptacle for broken glass or solid waste.[13][17]

Storage and Final Pickup

Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[15][16] Once a container is full or you have reached your SAA volume limit, it must be moved to a Central Accumulation Area (CAA) or a waste pickup must be scheduled with your EHS department.[15] Do not let waste accumulate for extended periods. Regular waste pickups minimize risks within the laboratory.[17]

Emergency Spill Procedures

Given the inferred hazards, treat any spill of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol as a significant event.

  • Alert and Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is spilled, immediately remove all sources of ignition.[4]

  • Containment: For small spills, if you are trained and it is safe to do so, contain the spill using an appropriate absorbent material like an activated charcoal adsorbent or a universal chemical spill kit.[4] Use non-sparking tools for cleanup.[10]

  • Contact EHS: For large spills or any spill you are not comfortable handling, contact your institution's EHS emergency line immediately.

This guide provides a framework for the responsible management and disposal of 1-(Tetrahydrothiophen-3-yl)piperidin-4-ol. By adhering to these principles of caution, proper segregation, and regulatory compliance, you contribute to a culture of safety and environmental stewardship within the scientific community.

References

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. [Link]

  • Common Name: TETRAHYDROTHIOPHENE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Laboratory Waste Management Guidelines. Environmental Health and Safety Office. [Link]

  • GUIDE TO NEWLY SYNTHESIZED CHEMICALS: Management, Storage, and Retention. Vanderbilt University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste. Case Western Reserve University. [Link]

  • Material Safety Data Sheet - Tetrahydrothiophene, 98%. Cole-Parmer. [Link]

  • ICSC 0677 - TETRAHYDROTHIOPHENE. ILO and WHO. [Link]

  • Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]

  • 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. aapptec. [Link]

  • Novel Chemicals with Unknown Hazards SOP. Duke University. [Link]

  • MATERIAL SAFETY DATA SHEETS PIPERIDINE. Cleanchem Laboratories. [Link]

  • Safety Data Sheet Product name: Tetrahydrothiophene (THT). International Chemical Engineering (ICE). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA. [Link]

  • Piperidine - SAFETY DATA SHEET. Penta chemicals. [Link]

  • Newly Synthesized Chemical Hazard Information. Duke University Office of Clinical and Research Safety. [Link]

  • SAFE HANDLING AND DISPOSAL OF CHEMICALS. UNODC Synthetic Drug Strategy. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Sulfur-Containing Heterocyclic Compounds. JECFA Food Additives Series 50. [Link]

  • Sulphur Containing Heterocyclic Compounds as Anticancer Agents. PubMed. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]

  • Expedition of sulfur-containing heterocyclic derivatives as cytotoxic agents in medicinal chemistry: A decade update. PubMed. [Link]

  • A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. [Link]

  • Special Issue : Nitrogen-Containing Heterocyclic Compounds in Drug Design: Synthesis, Characterization, and Biological Activity. MDPI. [Link]

  • Role of sulphur-heterocycles in medicinal chemistry: An update. PubMed. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol
Reactant of Route 2
1-(Tetrahydrothiophen-3-yl)piperidin-4-ol
© Copyright 2026 BenchChem. All Rights Reserved.